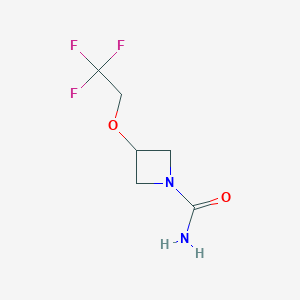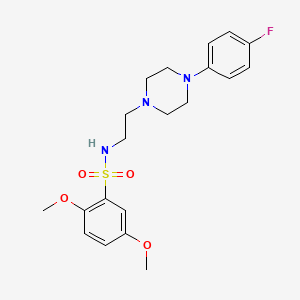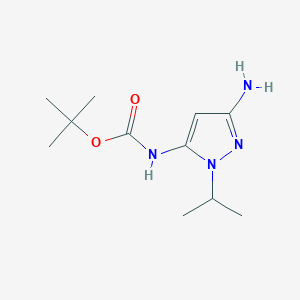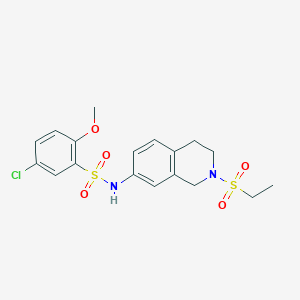![molecular formula C19H15N5O2S B2472749 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone CAS No. 863500-96-3](/img/structure/B2472749.png)
2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone” is a complex organic molecule. It belongs to the class of compounds known as triazolopyrimidines, which are characterized by a triazole ring fused with a pyrimidine ring . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Applications De Recherche Scientifique
Anticancer Activity
The triazolothiadiazine scaffold has garnered attention due to its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their efficacy against various cancer cell lines. For instance, Badr et al. synthesized 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine analogs and found that they exhibited good antibacterial activity against Staphylococcus aureus . Further studies are needed to explore their full potential as anticancer agents.
Antimicrobial Properties
Triazolothiadiazines have also demonstrated antimicrobial activity. Novel 1,2,3-triazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated against human cancer cell lines, including MGC-803, MCF-7, EC-109, PC-3, and Hela. These compounds showed promise as potential antitumor drugs .
Enzyme Inhibition
The compound’s ability to interact with enzymes makes it a promising candidate for enzyme inhibition studies. It has been investigated as a carbonic anhydrase inhibitor, cholinesterase inhibitor, alkaline phosphatase inhibitor, anti-lipase agent, and aromatase inhibitor . These interactions could have implications for various diseases.
Antiviral Potential
Although specific data on antiviral activity are scarce, the triazolothiadiazine scaffold’s structural features suggest that it might interfere with viral replication. Further research is needed to explore its antiviral properties.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been found to be pharmaceutically active . They have been used as templates for designing new inhibitors , suggesting that they may interact with various enzymes or receptors in the body.
Mode of Action
It’s known that the [1,2,3]triazolo[4,5-d]pyrimidine scaffold can interact with its targets through hydrogen bonding . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities . These activities could potentially affect various biochemical pathways, leading to downstream effects such as the inhibition of certain enzymes or the modulation of signal transduction pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies could provide insights into the compound’s bioavailability and its potential to reach its targets in the body.
Result of Action
Similar compounds have shown good antitumor activities , suggesting that this compound could potentially induce cell death in tumor cells or inhibit their proliferation.
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-26-15-9-7-14(8-10-15)24-18-17(22-23-24)19(21-12-20-18)27-11-16(25)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEJMWJZZKYVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)C4=CC=CC=C4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2472677.png)


![3-[2-Oxo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethyl]quinazolin-4-one](/img/structure/B2472684.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide](/img/structure/B2472686.png)
![3-[(2R,6S)-2,6-Dimethyl-1-piperidinyl]propanoic acid hydrochloride](/img/structure/B2472687.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2472689.png)